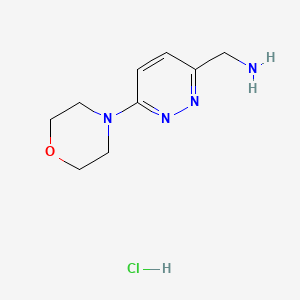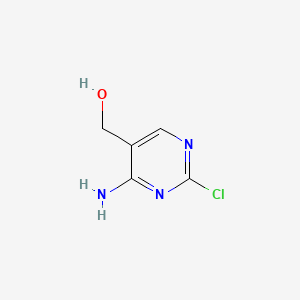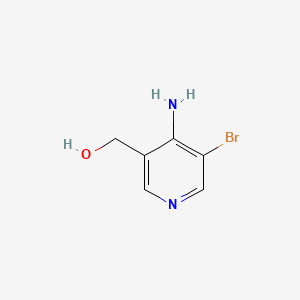
(6-Morpholinopyridazin-3-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(6-Morpholinopyridazin-3-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1628557-00-5 . It has a molecular weight of 230.7 and its molecular formula is C9H15ClN4O . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “(6-Morpholinopyridazin-3-yl)methanamine hydrochloride” is 1S/C9H14N4O.ClH/c10-7-8-1-2-9(12-11-8)13-3-5-14-6-4-13;/h1-2H,3-7,10H2;1H . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
“(6-Morpholinopyridazin-3-yl)methanamine hydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere at a temperature between 2-8°C .Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonism
1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride is an orally active, water-soluble neurokinin-1 (h-NK(1)) receptor antagonist with potential applications in treating emesis and depression. This compound demonstrated high efficacy in pre-clinical tests, highlighting its therapeutic potential (Harrison et al., 2001).
Antimicrobial Activity
New quinoline derivatives carrying a 1,2,3-triazole moiety have shown significant in vitro antibacterial and antifungal activities, comparable to first-line drugs. This discovery paves the way for the development of novel antimicrobial agents (Thomas et al., 2010).
Transfer Hydrogenation Reactions
(4-Phenylquinazolin-2-yl)methanamine facilitated the synthesis of N-heterocyclic ruthenium(II) complexes, which showed high efficiency in transfer hydrogenation of acetophenone derivatives. This process is crucial for developing efficient and selective catalytic reactions in organic synthesis (Karabuğa et al., 2015).
Synthesis of Unsymmetrical Tetrazine Derivatives
Research on the synthesis of unsymmetrical 1,2,4,5-tetrazine derivatives, including morpholine moieties, has contributed to the development of compounds with potential applications in materials science and pharmaceutical chemistry. These compounds exhibit stability through π–π interactions, showcasing their structural uniqueness (Xu et al., 2012).
Stroke Treatment
Advances in the design of nitrones for stroke treatment have been significant, with tetramethylpyrazine nitrones and quinolylnitrones showing promise as therapeutic agents. These compounds exhibit potent thrombolytic activity, free radicals scavenging power, and neuroprotection, which are crucial for effective stroke therapy (Marco-Contelles, 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H332-H335 , indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, be harmful if inhaled, and may cause respiratory irritation . The precautionary statements are P261-P280-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Propriétés
IUPAC Name |
(6-morpholin-4-ylpyridazin-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O.ClH/c10-7-8-1-2-9(12-11-8)13-3-5-14-6-4-13;/h1-2H,3-7,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRRIBZNDBRTTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Morpholinopyridazin-3-yl)methanamine hydrochloride | |
CAS RN |
87977-27-3 |
Source


|
| Record name | 3-Pyridazinemethanamine, 6-(4-morpholinyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87977-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4aR,7aS)-tert-Butyl tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrole-6(3H)-carboxylate](/img/structure/B591709.png)




![(4-Chloro-2-fluorophenyl)(6-chloro-2-methyl-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-3-yl)methanone](/img/structure/B591719.png)





